molecular formula C17H16FNO4S2 B2522382 1-(2-fluorophenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}methanesulfonamide CAS No. 2379985-19-8

1-(2-fluorophenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}methanesulfonamide

Cat. No.: B2522382
CAS No.: 2379985-19-8
M. Wt: 381.44
InChI Key: KTAKXZSUYRDARB-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}methanesulfonamide is a complex organic compound that features a combination of fluorophenyl, furan, thiophene, and methanesulfonamide groups

Properties

IUPAC Name

1-(2-fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4S2/c18-14-5-2-1-4-12(14)11-25(21,22)19-9-15(20)17-8-13(10-24-17)16-6-3-7-23-16/h1-8,10,15,19-20H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAKXZSUYRDARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}methanesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions could further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-fluorophenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-fluorophenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}methanesulfonamide is unique due to its combination of fluorophenyl, furan, thiophene, and methanesulfonamide groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

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